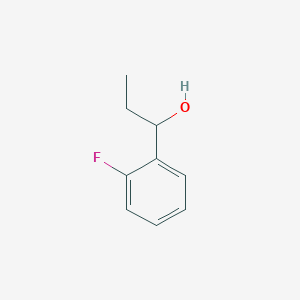

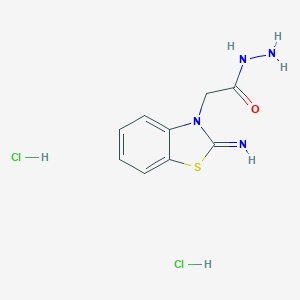

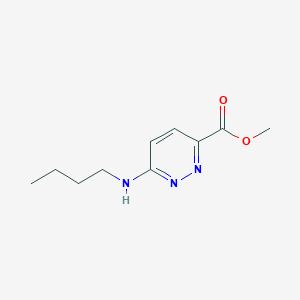

叔丁基(1-甲基-1H-咪唑-4-基)氨基甲酸酯

描述

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the provided papers. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, behaving as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . Another study reports the synthesis of a tert-butyl carbamate derivative as an intermediate of the natural product jaspine B, synthesized from L-Serine through several steps including esterification, Boc protection, and Corey-Fuchs reaction . Additionally, tert-butyl carbamate derivatives have been synthesized as intermediates for biotin and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The papers provide insights into the structural aspects of related compounds. For example, the bond lengths and angles in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate indicate a strong interaction between the sulfonyl group and the thiadiazole ring . The crystal structure of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was determined by X-ray diffraction, revealing a non-planar conformation and intermolecular hydrogen bonding10.

Chemical Reactions Analysis

The reactivity of tert-butyl carbamate derivatives is highlighted in several studies. N-tert-Butyl-1,2-diaminoethane, a related compound, reacts with atmospheric carbon dioxide to generate a zwitterionic ammonium carbamate salt and can form a hydroxyalkyl-substituted imidazolinium salt . The papers also describe various chemical transformations of tert-butyl carbamate derivatives, such as acylation, nucleophilic substitution, and reduction, which are important for the synthesis of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The provided papers do not directly discuss the properties of tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate, but they do provide information on related compounds. For instance, the thermal analysis of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was determined by DSC and TGA, indicating its stability and decomposition pattern10. The solubility, melting points, and other physical properties can be inferred based on the functional groups present in the molecule and their interactions.

科学研究应用

强弱氢键的相互作用

叔丁基(1-甲基-1H-咪唑-4-基)氨基甲酸酯衍生物的关键科学应用之一是氢键的研究。Das 等人 (2016) 合成了两种氨基甲酸酯衍生物,并使用 Hirshfeld 表面和二维指纹图分析了它们的分子环境。研究重点介绍了这些通过氢键连接的分子如何形成具有不对称单元中多个分子的结构中的基序,表明它们在晶体学和分子设计中的潜力 (Das 等人,2016)。

合成和抗菌活性

Prasad (2021) 的一项研究探索了新型 1-(8-(酰氧基)-2-(三氟甲基)咪唑并[1,2-a]哒嗪-6-基)乙-1-胺衍生物的合成,包括叔丁基(1-甲基-1H-咪唑-4-基)氨基甲酸酯。这项研究对于开发具有潜在抗菌活性的新化合物具有重要意义,说明了该化合物在药物化学中的相关性 (Prasad,2021)。

在不对称合成中的作用

Heier 等人 (1996) 在多巴胺激动剂的不对称合成中使用了叔丁基(1-甲基-1H-咪唑-4-基)氨基甲酸酯。这项研究证明了该化合物在合成复杂分子中的用途,特别是那些与治疗帕金森病等神经系统疾病相关的分子 (Heier 等人,1996)。

催化和聚合研究

在催化和聚合领域,Yankey 等人 (2014) 进行了涉及叔丁基(1-甲基-1H-咪唑-4-基)氨基甲酸酯衍生物的研究。他们合成了铁配合物并将它们用作乙烯低聚和聚合的预催化剂。这项研究强调了该化合物在工业化学和材料科学中的潜力 (Yankey 等人,2014)。

螺环丙烷化类似物的合成

Brackmann 等人 (2005) 在杀虫剂的螺环丙烷化类似物的合成中使用了叔丁基 N-[1-(羟甲基)环丙基]氨基甲酸酯,这是叔丁基(1-甲基-1H-咪唑-4-基)氨基甲酸酯的衍生物。这突出了该化合物在合成农业上重要的化学物质中的作用 (Brackmann 等人,2005)。

属性

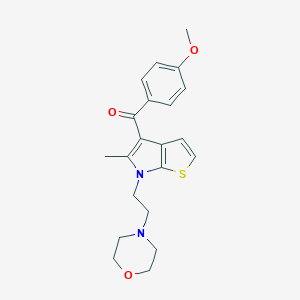

IUPAC Name |

tert-butyl N-(1-methylimidazol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)11-7-5-12(4)6-10-7/h5-6H,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTWEANCDMUEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzamide,N-[2-hydrazinylidene-4-(4-methoxyphenyl)-1(2H)-pyrimidinyl]-](/img/structure/B141879.png)

![1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone](/img/structure/B141888.png)